molecular formula C18H26N2O4 B1289201 Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate CAS No. 406213-47-6

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

Cat. No.: B1289201
CAS No.: 406213-47-6
M. Wt: 334.4 g/mol
InChI Key: SIONIIVXRCVHFL-UHFFFAOYSA-N
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Description

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.42 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate typically involves the reaction of benzylamine with tert-butyl 3-aminopiperidine-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems to enhance the efficiency and yield of the reaction. This method allows for precise control over reaction parameters, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl (Boc) group acts as a protecting group, preventing unwanted side reactions during chemical synthesis. Upon deprotection, the active amine can interact with its target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is unique due to its combination of the benzyl group and the Boc-protected piperidine ring. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIONIIVXRCVHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623989
Record name Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406213-47-6
Record name Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(R)N-CBz nipecotic acid (86 g, 327 mmol) was dissolved in toluene (100 ml) and evaporated to dryness three times. tert. Butanol (1000 ml, 10.5 mmol) and triethylamine (50.1 ml, 359 mmol) were added to the reaction mixture. The reaction mixture was stirred for 30 min., and DPPA (98.5 ml, 457 mmol) was added over 15 min. The reaction mixture was heated to 100° C. overnight. After cooling, the solvent was removed by evaporation in vacuo, and water (200 ml) was added. After overnight stirring at RT the product was isolated by filtration, and stirred with EtOAc (250 ml) for one hour. The EtOAc solution was filtered and evaporated in vacuo to give the crude product as a white solid. This material was dissolved in hot EtOAc (200 ml), and cooled to 5° C. overnight. The precipitated product was isolated by filtration, washed with cold EtOAc and dried.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
50.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
98.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-[(benzyloxy)carbonyl]-3-piperidinecarboxylic acid (3.00 g, 11.4 mmol) and Et3N (1.56 mL, 11.4 mmol) in t-BuOH (30 mL) was added diphenyl phosphoryl azide (DPPA) (2.46 mL, 11.4 mmol), and the mixture was refluxed for 21 hrs. After cooled to room temperature, the mixture was concentrated under reduced pressure, and the residue was partitioned between ethyl acetate and a saturated aqueous NaHCO3 solution. The organic phase was washed with a saturated aqueous NaHCO3 solution and brine, dried over Na2SO4, and concentrated under reduced pressure. Purification by column chromatography on silica gel (hexane/ethyl acetate=4/1 to 3/1) gave benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate as a solid (2.22 g, yield; 58%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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